molecular formula C4H7NO4 B1665300 Aspartic acid CAS No. 56-84-8

Aspartic acid

Cat. No. B1665300
CAS RN: 56-84-8
M. Wt: 133.1 g/mol
InChI Key: CKLJMWTZIZZHCS-REOHCLBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05756839

Procedure details

We have found that this object is achieved by a process for preparing D,L-aspartic acid by heating aqueous solutions of ammonium salts of aspartic acid at elevated temperatures under pressure, acidifying the reaction solution to liberate D,L-aspartic acid and isolating the D,L-aspartic acid, when maleic acid and ammonia are reacted in a molar ratio of from 1:2.1 to 1:50 in aqueous solution at from 60° C. to 250° C. under pressures of at least 1 bar, the pressure being controlled during the reaction in such a way that the reaction mixture is almost entirely in the liquid phase.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ammonium salts
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([C:7]([OH:9])=[O:8])[CH2:3][C:4]([OH:6])=[O:5].[NH2:10][C@H:11]([C:16]([OH:18])=[O:17])[CH2:12][C:13]([OH:15])=[O:14]>>[NH2:1][CH:2]([C:7]([OH:9])=[O:8])[CH2:3][C:4]([OH:6])=[O:5].[C:16]([OH:18])(=[O:17])/[CH:11]=[CH:12]\[C:13]([OH:15])=[O:14].[NH3:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(CC(=O)O)C(=O)O
Step Two
Name
ammonium salts
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H](CC(=O)O)C(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(CC(=O)O)C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC(CC(=O)O)C(=O)O
Name
Type
product
Smiles
C(\C=C/C(=O)O)(=O)O
Name
Type
product
Smiles
N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05756839

Procedure details

We have found that this object is achieved by a process for preparing D,L-aspartic acid by heating aqueous solutions of ammonium salts of aspartic acid at elevated temperatures under pressure, acidifying the reaction solution to liberate D,L-aspartic acid and isolating the D,L-aspartic acid, when maleic acid and ammonia are reacted in a molar ratio of from 1:2.1 to 1:50 in aqueous solution at from 60° C. to 250° C. under pressures of at least 1 bar, the pressure being controlled during the reaction in such a way that the reaction mixture is almost entirely in the liquid phase.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ammonium salts
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([C:7]([OH:9])=[O:8])[CH2:3][C:4]([OH:6])=[O:5].[NH2:10][C@H:11]([C:16]([OH:18])=[O:17])[CH2:12][C:13]([OH:15])=[O:14]>>[NH2:1][CH:2]([C:7]([OH:9])=[O:8])[CH2:3][C:4]([OH:6])=[O:5].[C:16]([OH:18])(=[O:17])/[CH:11]=[CH:12]\[C:13]([OH:15])=[O:14].[NH3:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(CC(=O)O)C(=O)O
Step Two
Name
ammonium salts
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H](CC(=O)O)C(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(CC(=O)O)C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC(CC(=O)O)C(=O)O
Name
Type
product
Smiles
C(\C=C/C(=O)O)(=O)O
Name
Type
product
Smiles
N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05756839

Procedure details

We have found that this object is achieved by a process for preparing D,L-aspartic acid by heating aqueous solutions of ammonium salts of aspartic acid at elevated temperatures under pressure, acidifying the reaction solution to liberate D,L-aspartic acid and isolating the D,L-aspartic acid, when maleic acid and ammonia are reacted in a molar ratio of from 1:2.1 to 1:50 in aqueous solution at from 60° C. to 250° C. under pressures of at least 1 bar, the pressure being controlled during the reaction in such a way that the reaction mixture is almost entirely in the liquid phase.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ammonium salts
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([C:7]([OH:9])=[O:8])[CH2:3][C:4]([OH:6])=[O:5].[NH2:10][C@H:11]([C:16]([OH:18])=[O:17])[CH2:12][C:13]([OH:15])=[O:14]>>[NH2:1][CH:2]([C:7]([OH:9])=[O:8])[CH2:3][C:4]([OH:6])=[O:5].[C:16]([OH:18])(=[O:17])/[CH:11]=[CH:12]\[C:13]([OH:15])=[O:14].[NH3:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(CC(=O)O)C(=O)O
Step Two
Name
ammonium salts
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H](CC(=O)O)C(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(CC(=O)O)C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC(CC(=O)O)C(=O)O
Name
Type
product
Smiles
C(\C=C/C(=O)O)(=O)O
Name
Type
product
Smiles
N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05756839

Procedure details

We have found that this object is achieved by a process for preparing D,L-aspartic acid by heating aqueous solutions of ammonium salts of aspartic acid at elevated temperatures under pressure, acidifying the reaction solution to liberate D,L-aspartic acid and isolating the D,L-aspartic acid, when maleic acid and ammonia are reacted in a molar ratio of from 1:2.1 to 1:50 in aqueous solution at from 60° C. to 250° C. under pressures of at least 1 bar, the pressure being controlled during the reaction in such a way that the reaction mixture is almost entirely in the liquid phase.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ammonium salts
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([C:7]([OH:9])=[O:8])[CH2:3][C:4]([OH:6])=[O:5].[NH2:10][C@H:11]([C:16]([OH:18])=[O:17])[CH2:12][C:13]([OH:15])=[O:14]>>[NH2:1][CH:2]([C:7]([OH:9])=[O:8])[CH2:3][C:4]([OH:6])=[O:5].[C:16]([OH:18])(=[O:17])/[CH:11]=[CH:12]\[C:13]([OH:15])=[O:14].[NH3:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(CC(=O)O)C(=O)O
Step Two
Name
ammonium salts
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H](CC(=O)O)C(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(CC(=O)O)C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC(CC(=O)O)C(=O)O
Name
Type
product
Smiles
C(\C=C/C(=O)O)(=O)O
Name
Type
product
Smiles
N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05756839

Procedure details

We have found that this object is achieved by a process for preparing D,L-aspartic acid by heating aqueous solutions of ammonium salts of aspartic acid at elevated temperatures under pressure, acidifying the reaction solution to liberate D,L-aspartic acid and isolating the D,L-aspartic acid, when maleic acid and ammonia are reacted in a molar ratio of from 1:2.1 to 1:50 in aqueous solution at from 60° C. to 250° C. under pressures of at least 1 bar, the pressure being controlled during the reaction in such a way that the reaction mixture is almost entirely in the liquid phase.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ammonium salts
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([C:7]([OH:9])=[O:8])[CH2:3][C:4]([OH:6])=[O:5].[NH2:10][C@H:11]([C:16]([OH:18])=[O:17])[CH2:12][C:13]([OH:15])=[O:14]>>[NH2:1][CH:2]([C:7]([OH:9])=[O:8])[CH2:3][C:4]([OH:6])=[O:5].[C:16]([OH:18])(=[O:17])/[CH:11]=[CH:12]\[C:13]([OH:15])=[O:14].[NH3:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(CC(=O)O)C(=O)O
Step Two
Name
ammonium salts
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H](CC(=O)O)C(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(CC(=O)O)C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC(CC(=O)O)C(=O)O
Name
Type
product
Smiles
C(\C=C/C(=O)O)(=O)O
Name
Type
product
Smiles
N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.